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Compound of Interest

Compound Name: Ethyl 6-methyl-3-oxoheptanoate

Cat. No.: B1285258 Get Quote

This guide serves as a comprehensive technical resource for researchers, scientists, and

professionals in drug development, detailing the core chemical properties, synthesis, and

analytical characterization of Ethyl 6-methyl-3-oxoheptanoate.

Introduction
Ethyl 6-methyl-3-oxoheptanoate is a β-keto ester, a class of organic compounds that are

pivotal as intermediates in various synthetic pathways.[1] Its structure, featuring a ketone and

an ester functional group separated by a methylene group, imparts a unique reactivity profile

that is highly valuable in the synthesis of more complex molecules, including heterocyclic

compounds and pharmacologically active agents.[1] The presence of the active methylene

group allows for facile alkylation and condensation reactions, making it a versatile building

block in medicinal chemistry and drug discovery.[1][2]

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Ethyl 6-methyl-3-
oxoheptanoate is fundamental for its application in research and development. These

properties dictate the choice of reaction conditions, purification methods, and appropriate

handling and storage procedures.

Table 1: Key Physicochemical Properties of Ethyl 6-
methyl-3-oxoheptanoate
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Property Value Source

Molecular Formula C₁₀H₁₈O₃ [3]

Molecular Weight 186.25 g/mol [3]

IUPAC Name
ethyl 6-methyl-3-

oxoheptanoate
[3]

CAS Number 57689-16-4 [3]

Appearance
Colorless to almost colorless

clear liquid
[1][2]

Boiling Point 110 - 112 °C at 15 mmHg [1][2]

Density 0.970 g/cm³ [1][2]

SMILES CCOC(=O)CC(=O)CCC(C)C [3]

InChIKey
LLAQANOMMFENEZ-

UHFFFAOYSA-N
[3]

Synthesis and Reactivity
The synthesis of β-keto esters like Ethyl 6-methyl-3-oxoheptanoate often involves

condensation reactions. The Claisen condensation, or its crossed variant, is a classical and

common method for forming the carbon-carbon bond central to the β-keto ester functionality.[4]

Synthetic Workflow: Crossed Claisen Condensation
The synthesis of Ethyl 6-methyl-3-oxoheptanoate can be achieved via a crossed Claisen

condensation between ethyl isovalerate and ethyl acetate. This reaction is base-catalyzed,

typically using a strong base like sodium ethoxide to generate the enolate of ethyl acetate,

which then acts as the nucleophile.[4][5]
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Caption: Workflow for the synthesis of Ethyl 6-methyl-3-oxoheptanoate.

Keto-Enol Tautomerism
A significant aspect of the chemistry of Ethyl 6-methyl-3-oxoheptanoate is its existence as an

equilibrium mixture of keto and enol tautomers.[4][6] This equilibrium is a fundamental concept

for β-dicarbonyl compounds, where an acidic α-hydrogen facilitates the reversible

isomerization.[7] The enol form is stabilized by intramolecular hydrogen bonding, forming a

pseudo-six-membered ring.[6][7] The position of this equilibrium is influenced by factors such

as solvent polarity and temperature.[4][7]

Caption: Keto-enol tautomerism in β-keto esters.

The presence of both tautomers can be observed in spectroscopic analyses, particularly in

NMR, where distinct signals for both the keto and enol forms will be present.[4]

Spectroscopic Characterization
The structural elucidation of Ethyl 6-methyl-3-oxoheptanoate relies on a combination of

spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for Ethyl 6-
methyl-3-oxoheptanoate
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Technique Parameter
Predicted
Value/Range

Interpretation

¹H NMR Chemical Shift (δ)

~0.9 ppm (d,

6H)~1.25 ppm (t,

3H)~1.5-1.7 ppm (m,

3H)~2.5 ppm (t,

2H)~3.4 ppm (s,

2H)~4.15 ppm (q, 2H)

Isopropyl -CH₃Ethyl

ester -CH₃Alkyl chain

protons-CH₂C(O)-α-

methylene

protonsEthyl ester -

OCH₂-

¹³C NMR Chemical Shift (δ)

~14 ppm~22 ppm~28

ppm~40 ppm~49

ppm~61 ppm~167

ppm~202 ppm

Ethyl ester -

CH₃Isopropyl -

CH₃Isopropyl -CH-

Alkyl chain -CH₂-α-

methylene

carbonEthyl ester -

OCH₂-Ester

carbonylKetone

carbonyl

IR Spectroscopy Wavenumber (cm⁻¹)

~2960 cm⁻¹~1745

cm⁻¹~1715

cm⁻¹~1150 cm⁻¹

C-H stretch

(alkane)C=O stretch

(ester)C=O stretch

(ketone)C-O stretch

(ester)

Mass Spectrometry m/z
186.1256 (M⁺)141,

115, 85, 57

Molecular IonKey

Fragmentation Ions

Note: Predicted values are based on typical chemical shifts and fragmentation patterns for

similar structures and may vary based on experimental conditions.[8][9]

Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy[8]

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Data Acquisition: Insert the sample into the NMR spectrometer. Lock the spectrometer on the

deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

¹H NMR: Acquire the spectrum using a standard pulse sequence.

¹³C NMR: Acquire the spectrum with proton decoupling.

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the

spectrum. Phase the spectrum and calibrate the chemical shift axis using the TMS signal.

Infrared (IR) Spectroscopy[8]

Sample Preparation (Neat Liquid): Place a small drop of the neat liquid onto a salt plate

(e.g., NaCl or KBr). Place a second salt plate on top to create a thin, uniform film.

Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum over a

range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing: The instrument software will generate the final absorbance or

transmittance spectrum.

Mass Spectrometry (MS)[9]

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile

organic solvent like dichloromethane or ethyl acetate.

Data Acquisition: Introduce the sample into the mass spectrometer, often via a gas

chromatograph (GC-MS). Use Electron Ionization (EI) as the ionization method.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragmentation patterns.
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Caption: Analytical workflow for structural confirmation and purity assessment.

Applications in Drug Discovery and Development
The "magic methyl" effect, where the introduction of a methyl group can significantly enhance

the pharmacological properties of a lead compound, is a well-established concept in drug

discovery.[10] The isohexyl moiety of Ethyl 6-methyl-3-oxoheptanoate can be a valuable

component in this context. Its incorporation into a molecule can modulate lipophilicity, improve

metabolic stability by blocking potential sites of oxidation, and influence the compound's

conformation to enhance binding to a biological target.[10]
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While direct applications of Ethyl 6-methyl-3-oxoheptanoate in marketed drugs are not

extensively documented, its value lies in its role as a versatile intermediate. For instance, β-

keto esters are precursors in the Hantzsch pyridine synthesis and other cyclization reactions to

form various heterocyclic scaffolds, which are prevalent in many pharmaceuticals.[1] The ability

to further functionalize the molecule at the active methylene position allows for the generation

of diverse chemical libraries for screening and lead optimization.[2]

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, Ethyl 6-methyl-3-oxoheptanoate is classified with the following hazards:

H315: Causes skin irritation[3]

H319: Causes serious eye irritation[3]

H335: May cause respiratory irritation[3]

Precautionary Measures:[3]

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this chemical in a well-ventilated area, preferably a fume hood, and to

use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a

lab coat.[3][11]

Conclusion
Ethyl 6-methyl-3-oxoheptanoate is a chemical intermediate with significant potential in

organic synthesis, particularly within the realm of drug discovery and development. Its

reactivity, governed by the β-keto ester functionality and the presence of an isohexyl group,
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allows for its use in constructing complex molecular architectures. A comprehensive

understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this

guide, is essential for its effective application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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